molecular formula C16H17N5O3 B2632330 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea CAS No. 2034506-07-3

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea

Cat. No.: B2632330
CAS No.: 2034506-07-3
M. Wt: 327.344
InChI Key: GVNUXZHCUZVFFA-UHFFFAOYSA-N
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Description

The compound “1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea” is a complex organic molecule that contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a urea group. Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Oxadiazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Urea is a functional group consisting of a carbonyl group flanked by two amine groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and oxadiazole rings suggests that the compound could exhibit aromaticity, which would influence its chemical behavior .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the isoxazole ring might undergo reactions such as electrophilic substitution or ring-opening . The oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole and oxadiazole rings might contribute to its stability, solubility, and reactivity .

Scientific Research Applications

Chemical Synthesis and Modifications

  • The lithiation of various methyl substituted compounds, including isoxazoles, oxadiazoles, and thiadiazoles, has been studied, revealing insights into the reactions of these heterocyclic compounds (Micetich, 1970).
  • Research on substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, including their synthesis and application in palladium(II) complexes, highlights their utility in catalysis under Green Chemistry conditions (Bumagin et al., 2018).

Antibacterial Activities

  • The antibacterial activities of 1,3,4-Oxadiazole derivatives containing 5-Methylisoxazole moiety have been explored, showing potential in combating bacterial infections (Hui et al., 2002).

Application in Energetic Materials

  • Synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use in insensitive energetic materials, showcasing their potential in fields requiring stable, high-energy compounds (Yu et al., 2017).

Corrosion Inhibition Properties

  • Study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles highlights their role in protecting metals from corrosion (Ammal et al., 2018).

Anti-Protozoal Activity

  • Research on the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, including the 1,2,4-oxadiazole moiety, illustrates their significance in the development of new anti-protozoal agents (Dürüst et al., 2012).

Supramolecular Chemistry

  • The use of 1,2,4-oxadiazol-5-ones as binding ligands in supramolecular complexes, demonstrating their application in the field of medicinal chemistry (Reichert et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. It’s always important to refer to the relevant safety data sheets when working with chemical compounds .

Properties

IUPAC Name

1-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-11-9-13(20-23-11)15-19-14(24-21-15)10-18-16(22)17-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNUXZHCUZVFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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